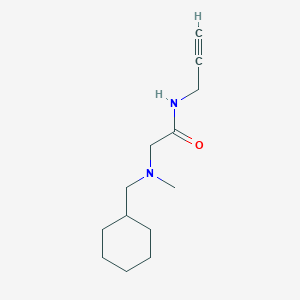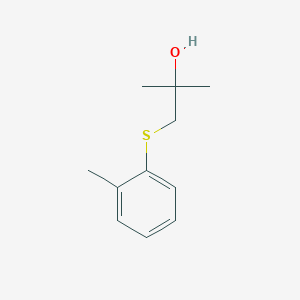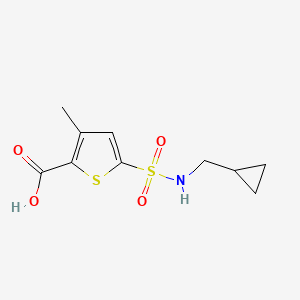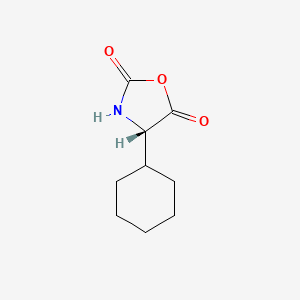![molecular formula C22H27ClN2O5 B14896145 3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14896145.png)
3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 7-(1-methylethylidene)-, mono[2-[2-(4-chloro-2-methylphenoxy)-1-oxopropyl]hydrazide] is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure features a bicyclo[2.2.1]heptane core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 7-(1-methylethylidene)-, mono[2-[2-(4-chloro-2-methylphenoxy)-1-oxopropyl]hydrazide] involves several steps. One common method starts with the preparation of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, which can be synthesized via catalytic hydrogenation of bicyclo[2.2.1]-hept-5-en-2,3-dicarboxylic acid disodium . The reaction typically uses a 20-120 mesh aluminum-nickel alloy catalyst at a temperature of 15-40°C and atmospheric pressure, yielding a high product output .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and hydrazide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives have numerous scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as building blocks for complex molecules.
Biology: Studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for their therapeutic potential in treating various diseases.
Industry: Utilized as additives in polymer production and as nucleating agents to improve material properties.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes or bind to receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific functional groups and the overall structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid: A simpler derivative with similar core structure but lacking additional functional groups.
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Contains an oxygen bridge, offering different reactivity and applications.
Bicyclo[2.2.1]heptane-1-carboxylates: Similar bicyclic structure with different functional groups, used in various synthetic applications.
Uniqueness
The uniqueness of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 7-(1-methylethylidene)-, mono[2-[2-(4-chloro-2-methylphenoxy)-1-oxopropyl]hydrazide] lies in its complex structure, which combines multiple functional groups, enabling diverse chemical reactivity and broad applications in scientific research and industry.
Propriétés
Formule moléculaire |
C22H27ClN2O5 |
|---|---|
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
3-[[2-(4-chloro-2-methylphenoxy)propanoylamino]carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H27ClN2O5/c1-10(2)17-14-6-7-15(17)19(22(28)29)18(14)21(27)25-24-20(26)12(4)30-16-8-5-13(23)9-11(16)3/h5,8-9,12,14-15,18-19H,6-7H2,1-4H3,(H,24,26)(H,25,27)(H,28,29) |
Clé InChI |
LLEWHGWDWMPHCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NNC(=O)C2C3CCC(C2C(=O)O)C3=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


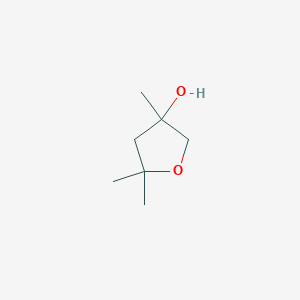
![3-[(4-Morpholino)methyl]phenylZinc bromide](/img/structure/B14896082.png)
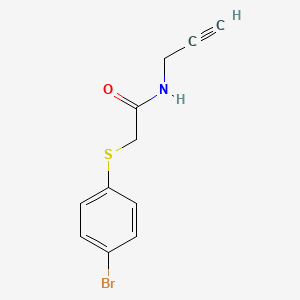
![2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B14896089.png)
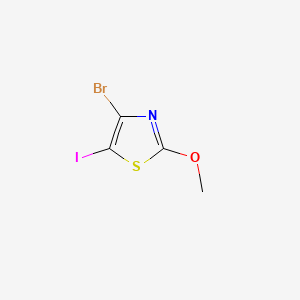

![3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14896107.png)
![8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
![4-[(E)-3-(4-nitrophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14896116.png)
